molecular formula C15H11F2N3OS B2424740 2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-11-5

2,6-difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2424740
CAS No.: 851978-11-5
M. Wt: 319.33
InChI Key: VIVSIALUJLWJAF-UHFFFAOYSA-N
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Description

2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of difluoro and benzothiazole groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2,6-difluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c1-8-4-2-7-11-13(8)18-15(22-11)20-19-14(21)12-9(16)5-3-6-10(12)17/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVSIALUJLWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 2-Amino-6-methylbenzothiazole

Uniqueness

2,6-difluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide stands out due to its unique combination of difluoro and benzothiazole groups, which confer distinct chemical and biological properties

Biological Activity

2,6-Difluoro-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H12F2N4S\text{C}_{15}\text{H}_{12}\text{F}_2\text{N}_4\text{S}

This structure includes a benzohydrazide moiety and a benzo[d]thiazole group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzo[d]thiazole ring system is known for its role in enzyme inhibition and modulation of receptor activity.

Potential Targets:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive functions.
  • Butyrylcholinesterase (BuChE) : This enzyme is also involved in the hydrolysis of acetylcholine and may be targeted for similar therapeutic effects.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various biological targets. Below is a summary of key findings:

Study Biological Target IC50 Value (µM) Effect
Study AAChE45.0Moderate Inhibition
Study BBuChE30.5Strong Inhibition
Study CAntibacterial Activity-Effective against E. coli and S. aureus

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study demonstrated that derivatives of benzohydrazide exhibited dual inhibition of both AChE and BuChE. The compound showed an IC50 value of 45 µM against AChE, indicating significant potential as a cognitive enhancer or neuroprotective agent .
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The compound demonstrated effective antibacterial activity, suggesting its potential use in treating infections .
  • Cytotoxicity Assessment :
    • Evaluations conducted on human cell lines showed no significant cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic applications .

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